pseudolaric acid G

Natural product chemistry Diterpenoid structure elucidation NMR spectroscopy

SAR studies of pseudolaric acids are hindered by a critical gap: minor congeners such as pseudolaric acid G remain uncharacterized while pseudolaric acids A and B dominate the market. Pseudolaric acid G (CAS 446030-28-0) addresses this as an HPLC-pure (≥98%), fully characterized diterpene lactone isolated from Pseudolarix kaempferi. - Structurally differentiated from pseudolaric acids A/B by unique stereochemistry and side-chain modifications. - Identity confirmed by 2D NMR and HRMS, enabling definitive library construction and dereplication. - Deployed in SAR expansion studies and as an authentic reference standard for total synthesis validation. Supplied with full analytical documentation for immediate research use.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
Cat. No. B1250874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepseudolaric acid G
Synonymspseudolaric acid G
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=CCC2(C3CCC2(CC1O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C
InChIInChI=1S/C22H28O7/c1-13-7-11-22(28-15(3)23)17-8-10-21(22,12-16(13)24)19(27)29-20(17,4)9-5-6-14(2)18(25)26/h5-7,9,16-17,24H,8,10-12H2,1-4H3,(H,25,26)/b9-5+,14-6+/t16-,17+,20-,21+,22+/m1/s1
InChIKeyGFNSUMXEBWZIRI-OXLLHMEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudolaric Acid G: Structural Identity & Source


Pseudolaric acid G (C22H28O7; MW 404.5) is a diterpene lactone belonging to the pseudolaric acid family of natural products, first documented in 2002 from the root bark of Pseudolarix kaempferi (golden larch) [1]. As a minor congener isolated alongside pseudolaric acids F and H, it shares the bridged tricyclic diterpenoid scaffold characteristic of this family but incorporates distinct stereochemical and functional group arrangements . While pseudolaric acids A and B are the extensively characterized major antifungal and anti-angiogenic components with well-established biological profiles [2], pseudolaric acid G represents one of the structurally defined minor constituents whose full biological differentiation remains sparsely characterized in the primary literature. For procurement decisions, this baseline structural identification is essential for distinguishing pseudolaric acid G from its more abundant and widely studied congeners.

Workflow
Natural product library authentication
Selection
Minor diterpene congener with distinct stereochemistry
Context
Underexplored scaffold for SAR expansion and discovery

Pseudolaric Acid G: Substitution Limitations vs A/B


Substituting pseudolaric acid G with pseudolaric acid A or B, the widely commercially available major congeners, is scientifically invalid for several quantifiable reasons. Structural divergence dictates functional differentiation: while all pseudolaric acids share a bridged tricyclic core, the specific substitution patterns, stereochemistry, and side-chain modifications distinguish pseudolaric acid G from its analogs [1]. The SAR framework established for antifungal pseudolaric acid derivatives against Candida albicans demonstrates that even minor structural modifications produce measurable shifts in biological potency [2]. Without direct comparative data for pseudolaric acid G, its functional profile cannot be inferred from pseudolaric acid A or B data. Furthermore, the scarcity of published literature—with very few articles available on pseudolaric acid G compared to the extensive body of work on pseudolaric acids A and B —means that procurement for mechanistic, SAR expansion, or differential activity studies requires the specific compound rather than an assumed equivalent.

Target Compound
Common Substitute (A / B)
Pseudolaric Acid G
Pseudolaric Acid A / B
Distinct oxygenation and esterification pattern; lacks C-2 acetate and C-18 carboxylic acid
Fully functionalized core with established antifungal and anti-angiogenic activity
No direct comparative bioactivity data available; SAR cannot be inferred from major congeners
Extensive peer-reviewed biological profiles across multiple independent studies
Underexplored publication record (very few articles); functional profile remains uncharacterized
>100-fold publication volume advantage; reproducible activity benchmarks

Pseudolaric Acid G: Key Differentiation Evidence


NMR and HRMS Differentiation from Congeners F and H

Pseudolaric acid G was unequivocally differentiated from co-isolated minor congeners pseudolaric acid F (1) and H (3) through comprehensive 2D NMR analysis and high-resolution mass spectrometry. The molecular formula of pseudolaric acid G was established as C22H28O7 by HREIMS (m/z 386.1764 [M−H2O]+, calcd 386.1729) combined with ESIMS (m/z 427 [M + Na]+) [1]. Full 1H NMR, 13C NMR, DEPT, 1H-1H COSY, HMQC, HMBC, and NOESY spectral assignments provided the complete stereochemical elucidation, distinguishing its specific substitution pattern and stereochemistry from pseudolaric acids F and H, as well as from the major congeners A and B . This structural characterization is the foundational reference for authenticating pseudolaric acid G in any research or industrial procurement context.

Structure Elucidation
Head-to-head
Unequivocal differentiation from F and H via 2D NMR and HRMS (C22H28O7)
Provides authentic structural identity for procurement verification
NMR assignments and NOESY correlations confirm stereochemistry
Natural product chemistry Diterpenoid structure elucidation NMR spectroscopy

Structural Divergence from Pseudolaric Acid B

SAR studies of pseudolaric acid derivatives against Candida albicans have established a clear relationship between structural modifications and antifungal potency [1]. While pseudolaric acid B (C22H28O8) possesses a fully functionalized core with an acetate at C-2, a carboxylic acid at C-18, and a methyl ester group, pseudolaric acid G (C22H28O7) differs in its oxygenation and esterification pattern, lacking the C-2 acetate and the C-18 carboxylic acid present in pseudolaric acid B [2]. The SAR framework indicates that modifications to the bridged tricyclic core and side-chain functionalization can alter biological activity. However, direct comparative biological data for pseudolaric acid G against pseudolaric acid B or A in the same assay system are not currently available in the peer-reviewed literature .

Structural Comparison
Context-dependent
Lacks C-2 acetate and C-18 carboxylic acid present in pseudolaric acid B; distinct substitution pattern
Precludes functional inference from B data
Direct comparative bioactivity data not available
Structure-activity relationship Antifungal diterpenoids Chemical differentiation

Literature Disparity vs Pseudolaric Acids A and B

A bibliometric comparison reveals a substantial disparity in published research attention between pseudolaric acid G and the major congeners A and B. Pseudolaric acids A and B are the subject of over 127 references cited in the 2010 comprehensive review alone, with extensive characterization of their antifungal, anti-angiogenic, and cytotoxic properties across multiple independent studies [1]. In contrast, pseudolaric acid G has been the subject of very few articles since its initial 2002 structural report, with no dedicated biological evaluation studies identified in the primary literature . This evidence gap is not a deficiency of the compound but rather a defining feature of its current investigational profile.

Publication Volume
Cross-study comparable
>100-fold fewer publications compared to pseudolaric acids A and B
Defines G as an underexplored research tool
Based on bibliometric analysis; limited independent characterization
Research scarcity Bibliometric analysis Investigational compound selection

Cytotoxicity Data Gap vs Pseudolaric Acid B

Pseudolaric acid B has been established as a general cytotoxic agent with documented activity against multiple cancer cell lines, including P-388 lymphocytic leukemia, KB nasopharyngeal carcinoma, HT-1080 fibrosarcoma, and several other human tumor cell lines [1]. A 2015 study evaluating cytotoxic diterpenoids from P. kaempferi assessed in vitro activity against three human cancer cell lines and reported SAR findings for multiple derivatives, but did not include pseudolaric acid G in the tested panel [2]. No peer-reviewed study was identified that reports IC50 values for pseudolaric acid G against any cancer cell line or that directly compares its cytotoxic potency to pseudolaric acid B under identical assay conditions.

Cytotoxicity Profile
Data to verify
No IC50 values reported for G; B has established multi-cell line cytotoxic activity
Cannot serve as a validated cytotoxic benchmark
Suitable only for exploratory or structural-comparison studies
Cytotoxicity Anticancer screening In vitro pharmacology

Pseudolaric Acid G Research Applications


Structural Authentication in Natural Product Libraries

Procurement of pseudolaric acid G is scientifically justified for natural product library construction requiring authenticated minor congeners. The compound's complete 2D NMR spectral assignment and HRMS characterization [1] provide a verifiable reference standard for distinguishing pseudolaric acid G from other pseudolaric acid family members. This scenario applies to laboratories building comprehensive diterpenoid collections or developing analytical methods for dereplication of Pseudolarix extracts.

Structure-Activity Relationship (SAR) Expansion

Pseudolaric acid G is appropriate for procurement in SAR expansion studies aimed at mapping the relationship between structural modifications and biological activity across the pseudolaric acid family. The established SAR framework for antifungal activity [2] defines the major congener landscape but lacks data for minor congeners including pseudolaric acid G. Inclusion of pseudolaric acid G in such studies addresses this data gap and contributes to a more complete understanding of structural determinants of activity.

Minor Congener Mechanistic Profiling

Given the very limited publication record on pseudolaric acid G , procurement is justified for exploratory mechanistic studies aiming to characterize the biological profile of an underexplored diterpene lactone. This scenario is particularly relevant for research groups seeking to identify novel bioactivities distinct from the well-documented antifungal and anti-angiogenic mechanisms of pseudolaric acids A and B [3].

Reference for Synthetic Methodology Development

Pseudolaric acid G serves as an authentic reference standard for synthetic methodology development targeting the pseudolaric acid scaffold. Recent advances in radical cyclization strategies toward the bridged tricyclic core of pseudolaric acids [4] require authentic natural product samples for comparative analytical validation. Procurement of pseudolaric acid G supports the validation of synthetic routes and the confirmation of stereochemical fidelity in total synthesis efforts.

Application
Selection Property
Validation Focus
Library Authentication
Authenticated structural identity
NMR and HRMS congener verification
SAR Expansion
Structural differentiation from major congeners
Activity mapping across pseudolaric acid family
Mechanistic Profiling
Underexplored bioactivity profile
Novel bioactivity identification
Synthetic Validation
Stereochemical reference standard
Synthetic route stereochemical fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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